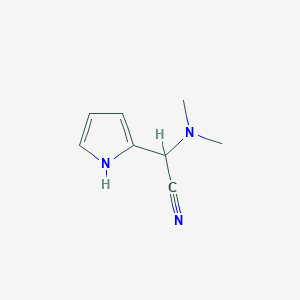

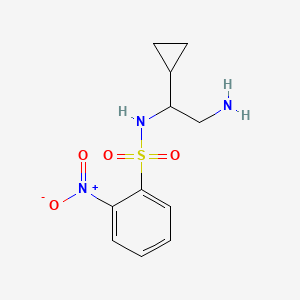

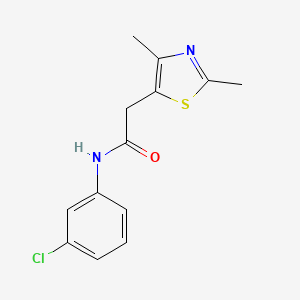

2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile" is a chemical species that features both a pyrrole and a nitrile group, with a dimethylamino substituent. This structure suggests potential reactivity typical of pyrroles and nitriles, such as participation in electrophilic substitution reactions and nucleophilic addition reactions, respectively. The presence of the dimethylamino group could also influence the electronic properties of the molecule, potentially affecting its reactivity and stability.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, the oxidative coupling and polymerization of alkylpyrroles in acetonitrile have been investigated, which could provide insights into the synthesis of the title compound . Additionally, the anionic cyclization of related (N,N-dimethylamino) acetonitriles under phase-transfer conditions has been reported, which might offer a potential synthetic route for the compound . The modified Strecker reaction has also been utilized to synthesize an α-amino nitrile derivative, which could be adapted for the synthesis of "2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile" .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile" has been determined using various techniques. For example, the structure of a related α-amino nitrile was elucidated using X-ray crystallography, which revealed interactions such as C–H∙∙∙N and C–H∙∙∙π contacts forming zig-zag ribbons . These structural insights could be relevant when considering the molecular structure of the title compound.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives in acetonitrile has been studied, with findings indicating that the electrochemical oxidation of such compounds can lead to various oligomers and polymers . The anodic oxidation of amines in acetonitrile has also been explored, which could relate to the reactivity of the dimethylamino group in the title compound . Furthermore, the addition reactions of heterocyclic compounds with acetylenedicarboxylate have been described, which might suggest possible reactions for the pyrrole moiety in the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile" can be inferred from related studies. The basicity of compounds in acetonitrile has been quantified, providing a basicity scale that could help predict the behavior of the dimethylamino group in the title compound . Additionally, the Michael addition of trimethylsilyl cyanide to pyrrolizin derivatives has been performed, which could offer insights into the nucleophilic addition reactions that the nitrile group might undergo .

科学的研究の応用

Supramolecular Chemistry

Pyrrole derivatives, including structures similar to 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, have been extensively studied for their applications in supramolecular chemistry. Calix[4]pyrroles, for instance, have been utilized to construct supramolecular capsules through self-assembly processes. These capsules exhibit potential for hosting guest molecules, thus offering applications in molecular recognition and encapsulation (P. Ballester, 2011).

Biological Activity and Drug Design

Pyrrole-based compounds are known for their wide range of biological activities, making them valuable in drug discovery and development. Recent literature highlights the role of pyrrole structures in synthesizing compounds with anticancer, antimicrobial, and antiviral properties. The unique chemical framework of pyrroles, including derivatives similar to 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, allows for the design of molecules with targeted biological activities (Giovanna Li Petri et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, pyrrole derivatives have been used as components in the development of sensitive and selective analytical methods. Their structural properties facilitate the design of electrochemical sensors and chromogenic agents, enabling the detection of various analytes with high precision. This aspect underscores the potential for compounds like 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile to contribute to advancements in analytical methodologies (M. Deepa et al., 2017).

Materials Science

Pyrrole derivatives have also found applications in materials science, particularly in the synthesis of conductive polymers and novel materials with specific optical or electronic properties. Their versatility in chemical modifications allows for the creation of materials with tailored functionalities, which can be applied in various technological domains (P. Jandera, 2011).

特性

IUPAC Name |

2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)8(6-9)7-4-3-5-10-7/h3-5,8,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQHSDZQLQQWFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2525907.png)

![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)